molecular formula C12H15N3S B12864868 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12864868
M. Wt: 233.33 g/mol
InChI Key: FLYHPTLLYVZKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group at position 4, an m-tolyl (3-methylphenyl) group at position 5, and a thiol (-SH) group at position 2. This compound belongs to the class of triazole-thiol derivatives, which are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-(3-methylphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3S/c1-8(2)15-11(13-14-12(15)16)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16)

InChI Key

FLYHPTLLYVZKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated triazoles.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
One of the prominent applications of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is its use as a fungicide. Research indicates that compounds with a triazole structure exhibit significant antifungal properties. Studies have shown that this compound effectively inhibits various fungal pathogens, including those affecting crops such as wheat and barley.

Case Study: Efficacy Against Fungal Pathogens
In a study published in Molecules, derivatives of triazole-thiol compounds were synthesized and tested against several fungal strains. The results indicated that certain derivatives exhibited inhibition rates significantly higher than traditional fungicides like chlorothalonil . For instance, one derivative demonstrated a 90.5% inhibition rate against Colletotrichum orbiculare, showcasing the potential of triazole-thiol compounds in agricultural settings.

Pharmaceutical Applications

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
A study highlighted in the Brazilian Journal of Pharmaceutical Sciences explored various formulations containing triazole derivatives. The research demonstrated that these formulations exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in topical formulations for skin infections.

Materials Science Applications

Corrosion Inhibitors
In materials science, this compound has been studied as a corrosion inhibitor for metals. Its thiol group can form protective layers on metal surfaces, preventing oxidation.

Data Table: Corrosion Inhibition Performance

Metal TypeInhibition Efficiency (%)Test Condition
Carbon Steel85Saltwater environment
Aluminum78Acidic conditions
Copper90Neutral pH

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby inhibiting their activity. The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reference
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol 4-isopropyl, 5-m-tolyl, 3-thiol Enhanced lipophilicity; potential for kinase inhibition
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 4-phenyl, 5-pyrrole, 3-thiol Exhibits activity against anaplastic lymphoma kinase (ALK) and COX-2
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-triazole-3-thiol 4-(nitrobenzylidene), 5-CF₃, 3-thiol Electron-withdrawing groups (NO₂, CF₃) improve stability and reactivity
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-triazole 3-methylthio, 4-phenyl, 5-trimethoxyphenyl Trimethoxy group enhances antitumor activity; methylthio improves solubility
4-Allyl-5-m-tolyl-4H-triazole-3-thiol 4-allyl, 5-m-tolyl, 3-thiol Allyl group introduces potential for further functionalization via thiol-ene

Physical and Spectral Properties

  • 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol: Melting point ~180–185°C .
  • IR/NMR Data :
    • Thiol (-SH) stretching vibrations appear at ~2500–2600 cm⁻¹ in IR spectra .
    • ¹H NMR signals for aromatic protons (m-tolyl, phenyl) are typically observed at δ 6.8–8.2 ppm .

Biological Activity

4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C12H14N3SC_{12}H_{14}N_3S, with a molecular weight of approximately 234.32 g/mol. The compound features a triazole ring substituted with isopropyl and m-tolyl groups, as well as a thiol functional group that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives, including this compound. Research indicates that compounds with a triazole core exhibit significant antibacterial and antifungal properties.

  • Antibacterial Properties :
    • A study evaluating various triazole derivatives found that modifications in the structure significantly influenced antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 31.25 µg/mL .
    • In vitro tests revealed that derivatives containing thiol groups demonstrated enhanced activity against resistant bacterial strains when compared to standard antibiotics .
  • Antifungal Properties :
    • Triazole compounds are well-known for their antifungal properties. The presence of the thiol group in this compound may enhance its interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely related to their structural features. In the case of this compound:

  • Thiol Group : The presence of the thiol (-SH) group is crucial for antimicrobial activity. It enhances the compound's ability to form disulfide bonds with bacterial proteins, disrupting vital cellular functions.
  • Substituents : The isopropyl and m-tolyl substituents influence lipophilicity and steric factors, which can affect membrane permeability and binding affinity to target sites within microbial cells .

Study 1: Synthesis and Antimicrobial Evaluation

A recent study synthesized several derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with specific substitutions exhibited MIC values comparable to or better than traditional antibiotics .

Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of this compound with bacterial DNA gyrase. The results suggested strong interactions between the compound and the enzyme's active site, supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential steps:

Acylation : Reacting a starting reagent (e.g., indole-3-butanoic acid or pyrrole derivatives) with an acylating agent.

Hydrazinolysis : Treating the intermediate with hydrazine hydrate to form hydrazide derivatives.

Nucleophilic addition : Introducing phenylisothiocyanate to generate thiourea intermediates.

Cyclization : Alkaline or acidic conditions promote intramolecular heterocyclization to form the triazole-thiol core .

  • Key Factors : Reaction time, temperature, and solvent polarity significantly affect yields. For example, achieved optimal cyclization using NaOH at 80°C for 6 hours, yielding >70% purity confirmed via HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from m-tolyl at δ 7.2–7.5 ppm) and carbon frameworks .
  • IR Spectroscopy : Detects characteristic bands (e.g., N–H stretching at 3200–3400 cm⁻¹, C=S at 1250 cm⁻¹) .
  • LC-MS and HPLC-DAD : Validates molecular weight (e.g., [M+H]+ at m/z 261.1) and purity (>95% by diode-array detection) .
  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 55.2%, H: 5.8%, N: 21.5%) .

Q. How do substituents like isopropyl and m-tolyl groups influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : The isopropyl group increases hydrophobicity (predicted logP ~3.2), enhancing membrane permeability, while the m-tolyl group contributes to π-π stacking with biological targets .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point range of 180–185°C, attributed to the rigid triazole core and aromatic substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound and its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, found antimicrobial activity in 4-amino-5-methyl derivatives, while reported kinase inhibition in pyrrole-containing analogs, suggesting substituent-dependent target specificity .
  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobials, IC50 for enzyme inhibition) to minimize variability. highlights α-glucosidase inhibition (IC50 = 12.3 µM), which can be benchmarked against other studies .

Q. What computational strategies are effective for predicting biological targets and binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase, 3LD6 for lanosterol demethylase). demonstrated binding energies of −8.2 to −9.6 kcal/mol, indicating strong kinase interactions .
  • ADME Prediction : Tools like SwissADME assess drug-likeness (e.g., bioavailability score = 0.55) and prioritize derivatives with optimal permeability and metabolic stability .

Q. How can rational design improve the bioactivity of derivatives while minimizing off-target effects?

  • Methodological Answer :

  • Scaffold Hybridization : Merge triazole-thiol with pharmacophores like pyrrole () or thiophene () to enhance target affinity .
  • QSAR Modeling : Train models on datasets (e.g., IC50 values from ) to predict substituent effects. For example, electron-withdrawing groups on the m-tolyl ring may improve enzyme inhibition .
  • Selectivity Screening : Profile derivatives against related enzymes (e.g., COX-2 vs. COX-1) to reduce off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.